Methyl 3-amino-3-(5-bromothiophen-2-yl)propanoate
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Overview
Description
Methyl 3-amino-3-(5-bromothiophen-2-yl)propanoate is a compound that belongs to the class of organic compounds known as thiophenes. Thiophenes are heterocyclic compounds containing a five-membered ring with one sulfur atom. This particular compound is characterized by the presence of a bromine atom at the 5-position of the thiophene ring and an amino group at the 3-position of the propanoate chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a brominated thiophene under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(5-bromothiophen-2-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 3-amino-3-(5-bromothiophen-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(5-bromothiophen-2-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate
- Methyl 3-amino-3-(5-fluorothiophen-2-yl)propanoate
- Methyl 3-amino-3-(5-iodothiophen-2-yl)propanoate
Uniqueness
Methyl 3-amino-3-(5-bromothiophen-2-yl)propanoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This makes the compound particularly interesting for research in fields such as medicinal chemistry and material science .
Properties
Molecular Formula |
C8H10BrNO2S |
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Molecular Weight |
264.14 g/mol |
IUPAC Name |
methyl 3-amino-3-(5-bromothiophen-2-yl)propanoate |
InChI |
InChI=1S/C8H10BrNO2S/c1-12-8(11)4-5(10)6-2-3-7(9)13-6/h2-3,5H,4,10H2,1H3 |
InChI Key |
AXIRWKQFUUXEIK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC=C(S1)Br)N |
Origin of Product |
United States |
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